molecular formula C8H20ClNO B1673117 Heptaminol hydrochloride CAS No. 543-15-7

Heptaminol hydrochloride

Cat. No. B1673117
CAS RN: 543-15-7
M. Wt: 181.7 g/mol
InChI Key: JZNBMCOSOXIZJB-UHFFFAOYSA-N
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Description

Heptaminol hydrochloride is an amino alcohol that has been used as a myocardial stimulant and vasodilator . It is also used to relieve bronchospasm . Its most common therapeutic use is in orthostatic hypotension . The mechanism of heptaminol’s therapeutic actions is not well understood although it has been suggested to affect catecholamine release or calcium metabolism .


Synthesis Analysis

A sensitive, simple, accurate and less expensive fluorimetric method was designed and validated for analysis of heptaminol HCl in both its pure and dosage forms, as well as in human plasma . The main principle used in the proposed approach was the condensation reaction between heptaminol’s primary amino moiety and ethyl acetoacetate/formaldehyde .


Molecular Structure Analysis

The molecular formula of Heptaminol hydrochloride is C8H20ClNO . It belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .


Chemical Reactions Analysis

The main principle used in the proposed approach was the condensation reaction between heptaminol’s primary amino moiety and ethyl acetoacetate/formaldehyde .


Physical And Chemical Properties Analysis

Heptaminol hydrochloride has a molecular weight of 181.70 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Cardiac Stimulant

Heptaminol Hydrochloride is known to be a cardiac stimulant . It has been used to stimulate the myocardium, which is the muscle tissue of the heart. This can help improve the heart’s efficiency in pumping blood throughout the body .

Vasodilator

Heptaminol Hydrochloride also acts as a vasodilator . Vasodilators are medications that open (dilate) blood vessels. They affect the muscles in the walls of your arteries and veins, preventing the muscles from tightening and the walls from narrowing. As a result, blood flows more easily through your vessels .

Treatment of Orthostatic Hypotension

Orthostatic hypotension is a form of low blood pressure that happens when you stand up from sitting or lying down. Heptaminol Hydrochloride is widely used for the treatment of orthostatic hypotension . It helps to increase blood pressure and improve blood flow, thereby reducing the symptoms of orthostatic hypotension .

Relief of Bronchospasm

Heptaminol Hydrochloride has been used to relieve bronchospasm . Bronchospasm involves the tightening of the muscles that line the airways in your lungs. This can make it difficult to breathe. By relieving bronchospasm, Heptaminol Hydrochloride can help improve respiratory function .

Treatment of Hemorrhoids

Heptaminol Hydrochloride is indicated in the treatment of hemorrhoids . Hemorrhoids are swollen veins in the lowest part of your rectum and anus. By acting as a vasodilator, Heptaminol Hydrochloride can help to reduce the swelling and discomfort caused by hemorrhoids .

Treatment of Venolymphatic Insufficiency

Venolymphatic insufficiency is a condition where the flow of blood through the veins is inadequate, causing blood to pool in the legs. Heptaminol Hydrochloride is indicated in the treatment of venolymphatic insufficiency . It can help to improve blood flow and reduce symptoms such as swelling, pain, and fatigue .

These are some of the key scientific research applications of Heptaminol Hydrochloride. It’s important to note that the exact mechanism of action of Heptaminol Hydrochloride is not fully understood, and research is ongoing to further understand its effects and potential applications .

Safety and Hazards

Heptaminol hydrochloride is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-amino-2-methylheptan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-7(9)5-4-6-8(2,3)10;/h7,10H,4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNBMCOSOXIZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

372-66-7 (Parent)
Record name Heptaminol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045891
Record name Heptaminol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptaminol hydrochloride

CAS RN

543-15-7
Record name Heptaminol hydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Heptaminol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptaminol hydrochloride
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Record name Heptaminol hydrochloride
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Record name Heptaminol hydrochloride
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Record name HEPTAMINOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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